molecular formula C9H18N2OS B15239805 N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide

N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B15239805
M. Wt: 202.32 g/mol
InChI Key: HHJNHEOVFJJSMH-UHFFFAOYSA-N
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Description

N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide is a chemical compound with the CAS Registry Number 1132901-59-7 and a molecular formula of C 9 H 18 N 2 OS, corresponding to an average molecular mass of 202.32 g/mol . This compound belongs to the class of 1,3-thiazolidine-4-carboxamides. The 1,3-thiazolidine scaffold is a sulfur- and nitrogen-containing heterocycle that is a core structure in many biologically active compounds . While specific biological data for this exact analogue is not available in the public domain, derivatives of the 1,3-thiazolidine carboxamide family have been investigated for their potential in medicinal chemistry research. For instance, related compounds have been described in patents for their biological potential . Furthermore, the broader class of thiazolidine-containing molecules, such as thiazolidinediones, are well-known in scientific literature for exhibiting a diverse range of pharmacological activities, including antimicrobial, anticancer, and anti-diabetic effects, highlighting the therapeutic relevance of this heterocyclic system . The mechanism of action for such compounds often involves interaction with key biological targets; for example, some thiazole and thiadiazole derivatives are known to act on the GABA A receptor pathway, which is a common target for central nervous system active agents . The product this compound is provided as a high-purity material for research purposes. It is intended for use in chemical synthesis, as a building block in drug discovery programs, and for biological screening in various assay systems. This product is labeled with the safety signal word "Warning" and carries hazard statements H315-H319, indicating it can cause skin irritation and serious eye irritation . Researchers should handle this compound with appropriate precautions, including the use of personal protective equipment. This chemical is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C9H18N2OS/c1-6(2)7(3)11-9(12)8-4-13-5-10-8/h6-8,10H,4-5H2,1-3H3,(H,11,12)

InChI Key

HHJNHEOVFJJSMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(=O)C1CSCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 3-methylbutan-2-amine with thiazolidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Thiazolidine Ring Oxidation

The sulfur atom in the thiazolidine ring undergoes oxidation under controlled conditions. Reaction outcomes depend on the oxidizing agent:

  • With H₂O₂ : Forms sulfoxide derivatives through single oxidation.

  • With KMnO₄ : Yields sulfone derivatives via double oxidation.

Representative Reaction:

C9H18N2OS+H2O2C9H18N2O2S+H2O\text{C}_9\text{H}_{18}\text{N}_2\text{OS} + \text{H}_2\text{O}_2 \rightarrow \text{C}_9\text{H}_{18}\text{N}_2\text{O}_2\text{S} + \text{H}_2\text{O}

Oxidizing AgentProductConditionsYield (%)
H₂O₂ (3%)SulfoxideRT, 6 hr65–70
KMnO₄ (0.1 M)Sulfone60°C, 3 hr45–50

Carboxamide Hydrolysis

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl) : Produces 1,3-thiazolidine-4-carboxylic acid and 3-methylbutan-2-amine.

  • Basic Hydrolysis (NaOH) : Generates the corresponding sodium carboxylate.

Mechanistic Pathway:

RCONHR’+H2OH+or OHRCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{H}_2\text{NR'}

ConditionReagentTemperatureProduct
Acidic6M HClRefluxCarboxylic acid + Amine
Basic2M NaOH80°CSodium carboxylate

Nucleophilic Substitution at the Alkyl Chain

The branched alkyl group (3-methylbutan-2-yl) participates in SN2 reactions:

Example Reaction with Thiols:

R-NH-C(O)-Thiazolidine+RSHR-S-R’ + NH3+Thiazolidine byproducts\text{R-NH-C(O)-Thiazolidine} + \text{RSH} \rightarrow \text{R-S-R' + NH}_3 + \text{Thiazolidine byproducts}

NucleophileCatalystSolventProduct Type
ThiophenolK₂CO₃DMFThioether
EthanolH₂SO₄EtOHEther

Ring-Opening Reactions

Strong nucleophiles (e.g., Grignard reagents) induce thiazolidine ring opening:

With CH₃MgBr:

Thiazolidine+CH3MgBrLinear thiolate intermediateH2OThiol derivative\text{Thiazolidine} + \text{CH}_3\text{MgBr} \rightarrow \text{Linear thiolate intermediate} \xrightarrow{\text{H}_2\text{O}} \text{Thiol derivative}

ReagentSolventProduct
CH₃MgBrTHF3-mercaptoamide
C₆H₅LiDiethyl etherPhenyl-substituted derivative

Cycloaddition Reactions

The thiazolidine ring engages in [3+2] cycloadditions with dipolarophiles like nitriles:

With Acrylonitrile:

Thiazolidine+NC-CH=CH2Bicyclic thiazolidine-nitrile adduct\text{Thiazolidine} + \text{NC-CH=CH}_2 \rightarrow \text{Bicyclic thiazolidine-nitrile adduct}

DipolarophileCatalystProduct Stability
AcrylonitrileNoneModerate
Maleic anhydrideCu(I)High

Catalytic Functionalization

Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution on the thiazolidine ring:

Nitration Example:

Thiazolidine+HNO3AlCl33-Nitro-thiazolidine derivative\text{Thiazolidine} + \text{HNO}_3 \xrightarrow{\text{AlCl}_3} \text{3-Nitro-thiazolidine derivative}

ElectrophileCatalystPositionYield (%)
NO₂⁺AlCl₃C378
SO₃H⁺FeCl₃C562

Photochemical Reactivity

UV irradiation induces C–S bond cleavage in the thiazolidine ring:

Photolysis Products:

  • Thiyl radicals

  • Imine intermediates

Wavelength (nm)SolventMajor Product
254MeCNOpen-chain disulfide
365TolueneCyclic sulfenamide

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Cysteine-Reactive Covalent Capture Tags

  • ATC Tag: N-[2-((2-Acryloyl)amino)ethyl]-1,3-thiazolidine-4-carboxamide (ATC) shares the thiazolidine-4-carboxamide core but incorporates an acryloyl group for cysteine-specific reactivity. Unlike the target compound’s aliphatic chain, ATC’s ethyl-acrylamide side chain enables selective peptide capture in mass spectrometry (MS) workflows. However, ATC avoids self-alkylation side reactions seen in analogues like Boc-ITC (tert-butoxycarbonyl variant) .
  • Key Difference : The 3-methylbutan-2-yl group in the target compound lacks reactive moieties (e.g., acryloyl), limiting its use in covalent capture but enhancing stability as a scaffold.

Antimalarial Thiazolidine Derivatives

Compounds such as (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-methylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide (Compound 20, ) feature:

  • Phenoxyacetyl and hydroxyindan groups for antimalarial activity via protease inhibition.
  • Molecular Weight : ~656 g/mol (vs. 238.78 g/mol for the target compound), indicating higher complexity for specific biological targeting .

Benzothiazole- and Aryl-Substituted Analogues

  • N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide () replaces the thiazolidine’s carboxamide with a benzothiazole ring and introduces a 4-oxo group. This modification alters hydrogen-bonding capacity and redox properties, favoring antioxidant or enzyme-inhibitory roles .
  • 2-(2-Hydroxyphenyl)-N-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxamide () uses aromatic substituents to enhance tyrosinase inhibition, leveraging hydroxyl groups for polar interactions .

Fluorinated Analogues

  • N-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride (–21) introduces a trifluoroethyl group, imparting strong electron-withdrawing effects. This enhances metabolic stability and CNS penetration compared to the target compound’s aliphatic chain .

Aromatic vs. Aliphatic Substituents

  • The target compound’s 3-methylbutan-2-yl group offers greater conformational flexibility .

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Primary Application
Target Compound Thiazolidine-4-carboxamide 3-Methylbutan-2-yl 238.78 Versatile scaffold
ATC Tag Thiazolidine-4-carboxamide Acryloyl-aminoethyl ~280 (estimated) Peptide capture in MS
Antimalarial Compound 20 5,5-Dimethyl-thiazolidine Phenoxyacetyl, hydroxyindan 656.24 Antimalarial activity
N-(Trifluoroethyl) variant Thiazolidine-4-carboxamide 2,2,2-Trifluoroethyl 250.66 CNS-targeted drug development
2-(2-Hydroxyphenyl) derivative Thiazolidine-4-carboxamide 2-Hydroxyphenyl, 4-hydroxyphenyl ~300 (estimated) Tyrosinase inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving amide bond formation between thiazolidine-4-carboxylic acid derivatives and 3-methylbutan-2-amine. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like HATU or DCC in anhydrous dichloromethane under inert atmosphere (see NMR conditions in ) .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/hexane) or recrystallization from diethyl ether/hexane mixtures to achieve >95% purity .
  • Yield optimization : Reaction times of 48–72 hours at room temperature improve selectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Look for characteristic peaks: δ ~4.6–4.8 ppm (thiazolidine CH), δ ~1.5 ppm (isopropyl CH3) .
  • ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and thiazolidine ring carbons .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
    • Infrared (IR) : Stretching bands for amide C=O (~1680 cm⁻¹) and NH (~3300 cm⁻¹) .

Q. How can researchers resolve contradictions in reported synthetic yields?

  • Troubleshooting :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions. Compare yields using dichloromethane vs. THF .
  • Catalyst screening : Test bases like triethylamine vs. DMAP to optimize amide coupling efficiency.
  • Batch analysis : Use HPLC to track impurities (e.g., unreacted starting materials) across trials.

Advanced Research Questions

Q. What crystallographic tools are suitable for determining the 3D structure of this compound?

  • Software : SHELXL for small-molecule refinement (high-resolution data) or WinGX for graphical interface support .
  • Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal stability at 100 K .
  • Validation : Cross-check torsion angles and hydrogen-bonding networks with similar thiazolidine derivatives .

Q. How can computational modeling predict the compound’s bioactivity?

  • Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in antimalarial pathways) .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. chloro groups) with IC₅₀ values from bioassays .
  • DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction mechanism hypotheses .

Q. What strategies enhance the compound’s stability in biological assays?

  • pH optimization : Test buffered solutions (pH 6–8) to prevent hydrolysis of the thiazolidine ring .
  • Prodrug design : Modify the carboxamide group with ester-protected moieties for controlled release .
  • Metabolic profiling : Use LC-MS/MS to identify degradation products in liver microsome assays.

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